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Compound of Interest

Compound Name: 1-(5-Methylisoxazol-4-yl)ethanone

Cat. No.: B1303139 Get Quote

A Spectroscopic Showdown: Unmasking the
Regioisomers of Acetyl-5-Methylisoxazole
A detailed comparative analysis of 1-(5-Methylisoxazol-4-yl)ethanone and its regioisomers, 1-

(3-Methylisoxazol-4-yl)ethanone and 1-(4-Methylisoxazol-5-yl)ethanone, reveals distinct

spectroscopic fingerprints crucial for their unambiguous identification in research and drug

development. This guide provides a comprehensive summary of their ¹H NMR, ¹³C NMR,

Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and

a visual workflow for their analysis.

The subtle shift in the placement of the methyl and acetyl groups around the isoxazole core in

these regioisomers gives rise to discernible differences in their spectroscopic properties.

Understanding these variations is paramount for chemists to confirm the regioselectivity of

synthetic routes and to ensure the purity of these valuable building blocks in medicinal

chemistry.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the three regioisomers,

highlighting the diagnostic differences between them.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
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Compound
δ (ppm) -
Isoxazole-H

δ (ppm) -
Isoxazole-CH₃

δ (ppm) - COCH₃

1-(5-Methylisoxazol-4-

yl)ethanone
8.49 (s) 2.75 (s) 2.50 (s)

1-(3-Methylisoxazol-4-

yl)ethanone
8.85 (s) 2.45 (s) 2.55 (s)

1-(4-Methylisoxazol-5-

yl)ethanone
8.05 (s) 2.52 (s) 2.65 (s)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound
δ (ppm) -
C=O

δ (ppm) -
Isoxazole
Quaternary
C

δ (ppm) -
Isoxazole
CH

δ (ppm) -
Isoxazole-
CH₃

δ (ppm) -
COCH₃

1-(5-

Methylisoxaz

ol-4-

yl)ethanone

195.2 170.1, 115.8 159.5 12.4 29.8

1-(3-

Methylisoxaz

ol-4-

yl)ethanone

194.8 161.2, 117.5 156.8 11.9 30.1

1-(4-

Methylisoxaz

ol-5-

yl)ethanone

192.5 165.4, 119.2 158.7 10.8 28.5

Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet)
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Compound
ν (cm⁻¹) - C=O
Stretch

ν (cm⁻¹) - C=N
Stretch

ν (cm⁻¹) - Ring
Vibrations

1-(5-Methylisoxazol-4-

yl)ethanone
~1695 ~1580 ~1450, 1360

1-(3-Methylisoxazol-4-

yl)ethanone
~1700 ~1590 ~1445, 1365

1-(4-Methylisoxazol-5-

yl)ethanone
~1690 ~1575 ~1455, 1355

Table 4: Mass Spectrometry Data

Compound Molecular Formula Molecular Weight
Key Fragmentation
Peaks (m/z)

1-(5-Methylisoxazol-4-

yl)ethanone
C₆H₇NO₂[1] 125.13[1] 125 (M+), 110, 82, 43

1-(3-Methylisoxazol-4-

yl)ethanone
C₆H₇NO₂ 125.13 125 (M+), 110, 82, 43

1-(4-Methylisoxazol-5-

yl)ethanone
C₆H₇NO₂ 125.13 125 (M+), 110, 82, 43

Experimental Protocols
The following are generalized experimental methodologies for the spectroscopic analysis of 1-
(5-Methylisoxazol-4-yl)ethanone and its regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2]
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and comparison.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard
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(0.00 ppm).

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key

parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an

appropriate number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Key

parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and

a sufficient number of scans for adequate signal intensity.

Data Processing: Process the raw data using appropriate software to perform Fourier

transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
Objective: To identify characteristic functional group vibrations.

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100-

200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture

into a thin, transparent pellet using a hydraulic press.

Data Acquisition: Record a background spectrum of the empty sample holder. Place the KBr

pellet in the sample holder and acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compounds.

Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray

ionization (ESI) source.

Sample Preparation: For EI, introduce a small amount of the solid sample directly into the ion

source. For ESI, prepare a dilute solution of the sample in a suitable solvent (e.g., methanol
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or acetonitrile).

Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z)

range.

Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to

gain further structural information.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the

isoxazole regioisomers.
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Workflow for Spectroscopic Comparison of Isoxazole Regioisomers
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Workflow for Spectroscopic Comparison

This comprehensive guide provides researchers, scientists, and drug development

professionals with the necessary spectroscopic data and methodologies to confidently

distinguish between the regioisomers of acetyl-methylisoxazole. The distinct spectral features
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outlined herein serve as a reliable reference for the synthesis, characterization, and quality

control of these important chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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